molecular formula C10H16Br3N B1270865 Benzyl trimethyl ammonium tribromide CAS No. 111865-47-5

Benzyl trimethyl ammonium tribromide

Cat. No. B1270865
CAS RN: 111865-47-5
M. Wt: 389.95 g/mol
InChI Key: OQESKQAHRXOSMS-UHFFFAOYSA-N
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Description

Benzyl trimethyl ammonium tribromide is a chemical compound with the molecular formula C10H16Br3N . It acts as a brominating agent for aromatic compounds and also functions as a mild oxidizing agent for many functional groups . It can be used as a biological material or organic compound for life science-related research .


Synthesis Analysis

Benzyl trimethyl ammonium tribromide can be synthesized by immobilizing tribenzyl ammonium-tribromide on magnetic Fe3O4 nanoparticles . This compound can also be synthesized from Benzyltrimethylammonium bromide by treating it with an aqueous solution of CrO3 and HF .


Molecular Structure Analysis

The molecular structure of Benzyl trimethyl ammonium tribromide consists of 10 carbon atoms, 16 hydrogen atoms, 3 bromine atoms, and 1 nitrogen atom . The molecular weight of this compound is 389.95 .


Chemical Reactions Analysis

Benzyl trimethyl ammonium tribromide has been used as a catalyst in the oxidative coupling of thiols and oxidation of sulfides . It can also be used as an oxidizing reagent for the conversion of monosubstituted benzylamines into corresponding aldimines in the presence of DMSO .

Scientific Research Applications

Selective Bromination of Phenols

BTMABr3 is used for the selective bromination of phenols, a process crucial in synthesizing brominated phenolic compounds . The reaction with phenols in dichloromethane–methanol yields mono-, di-, or tribromophenols selectively and efficiently. This method is particularly advantageous due to its mild conditions and good yields.

Bromination of Sterically Hindered p-Cresols

In the synthesis of sterically hindered p-cresols, BTMABr3 reacts to form 4-bromomethyl derivatives . This reaction is significant for creating compounds with bulky tert-butyl or isobornyl groups, which are challenging to brominate using conventional methods.

Oxidation of Aliphatic Aldehydes

BTMABr3 serves as an oxidizing agent for aliphatic aldehydes, transforming them into the corresponding carboxylic acids . The oxidation involves the formation of an intermediate complex, followed by its decomposition, which is the rate-determining step.

Halogenation of Aromatic Compounds

The compound is effective in the halogenation of activated aromatic compounds such as aromatic amines, ethers, and acetanilides . The presence of methanol in the reaction mixture significantly enhances the reaction, leading to high-yield bromination.

Electrophilic Bromination of Arenes

BTMABr3 is utilized for the electrophilic bromination of arenes in the presence of zinc chloride in acetic acid . This application is crucial for introducing bromine atoms into the aromatic ring, which is a common structural motif in many organic molecules.

Benzylic Bromination

In the presence of AIBN (azobisisobutyronitrile), BTMABr3 can perform benzylic bromination in refluxing benzene . This reaction is particularly useful for the synthesis of brominated alkanes, which are valuable intermediates in organic synthesis.

Synthesis of Dibromoacetyl Derivatives

BTMABr3 reacts with acetyl derivatives to yield dibromoacetyl derivatives . These derivatives are important in various chemical transformations, including further functionalization and cross-coupling reactions.

Addition to Alkenes

Finally, BTMABr3 can add to alkenes to form 1,2-dibromo adducts . This addition reaction is a key step in the synthesis of many organic compounds, including pharmaceuticals and agrochemicals.

Safety and Hazards

Benzyl trimethyl ammonium tribromide is considered hazardous. It can cause severe skin burns and eye damage. It may also cause respiratory irritation . Therefore, it is advised to avoid contact with skin and eyes, and not to breathe vapors. In case of insufficient ventilation, suitable respiratory equipment should be worn .

Future Directions

Benzyl trimethyl ammonium tribromide has potential applications in various chemical reactions due to its oxidizing properties . It can be used as a starting material for the synthesis of benzyltrimethylammonium fluorochromate (BTMAFC) by treating with an aqueous solution of CrO3 and HF . Future research may focus on exploring its potential applications in other chemical reactions.

properties

InChI

InChI=1S/C10H16N.Br3/c1-11(2,3)9-10-7-5-4-6-8-10;1-3-2/h4-8H,9H2,1-3H3;/q+1;-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQESKQAHRXOSMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](C)(C)CC1=CC=CC=C1.Br[Br-]Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16Br3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyltrimethylammonium tribromide

CAS RN

111865-47-5
Record name Benzyltrimethylammonium Tribromide [Brominating Reagent]
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Q & A

Q1: What is the role of Benzyl trimethyl ammonium tribromide in the provided research?

A1: In the provided research, Benzyl trimethyl ammonium tribromide (BTMATB) is used as an additive in the preparation of specialized coatings. While the exact role of BTMATB is not explicitly stated, its inclusion suggests it likely influences the coating's properties during preparation or final application. [, ] Further research is needed to elucidate its specific function, such as influencing polymerization, acting as a surfactant, or modifying the final film's properties.

Q2: Are there any alternative compounds to BTMATB in similar applications?

A2: While the provided abstracts don't mention specific alternatives to BTMATB, similar quaternary ammonium compounds are often used in coating formulations. These alternatives could include variations in the alkyl chain length or the counterion (e.g., chloride instead of bromide). [, ] The choice of alternative would depend on the desired properties of the final coating and its application. For example, different quaternary ammonium compounds may influence the coating's viscosity, drying time, or surface properties.

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